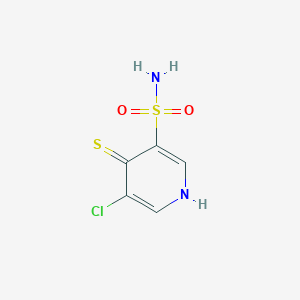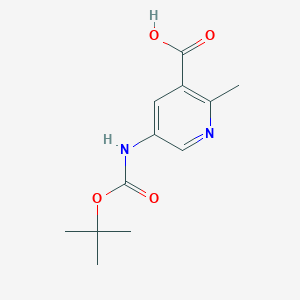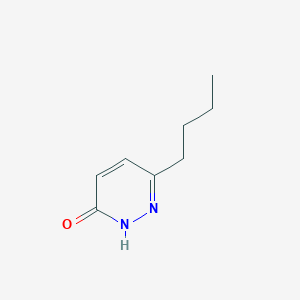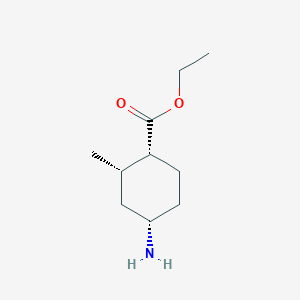
3-Bromo-2,7,8-trichloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,7,8-trichloroquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,7,8-trichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct bromination and chlorination of quinoline using bromine and chlorine reagents under controlled conditions. The reaction conditions often include the use of solvents such as acetic acid or chloroform and may require catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,7,8-trichloroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2,7,8-trichloroquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used as a probe to study biological pathways and enzyme interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromo-2,7,8-trichloroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in the compound can enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7,8-dichloroquinoline
- 2-Methyl-4,6,7-trichloroquinoline
- 3-Bromo-4,5,7-trichloroquinoline
Uniqueness
3-Bromo-2,7,8-trichloroquinoline is unique due to its specific halogenation pattern, which can result in distinct chemical and biological properties compared to other quinoline derivatives. The presence of bromine and chlorine atoms at specific positions on the quinoline ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H3BrCl3N |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-bromo-2,7,8-trichloroquinoline |
InChI |
InChI=1S/C9H3BrCl3N/c10-5-3-4-1-2-6(11)7(12)8(4)14-9(5)13/h1-3H |
InChI Key |
UNQUIOJXQJIGHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC(=C(C=C21)Br)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12998932.png)
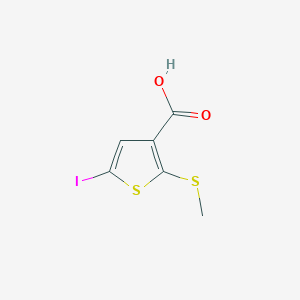
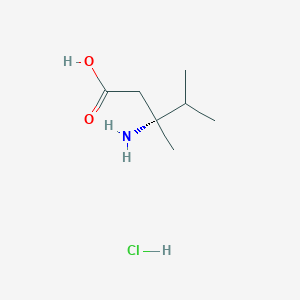
![2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B12998950.png)
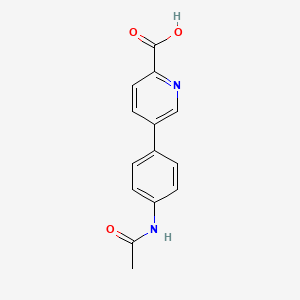
![1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B12998965.png)
![2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12998970.png)
![2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol](/img/structure/B12998985.png)
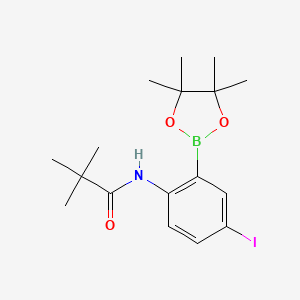
![(R)-3-Azaspiro[5.5]undecan-7-amine dihydrochloride](/img/structure/B12998995.png)
